N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide
Overview
Description
“N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” is a thiol-reactive compound . It selectively reacts with thiols and can be used as a pre-column labeling reagent in High-Performance Liquid Chromatography (HPLC) and in the determination of thiols in biological fluids .
Molecular Structure Analysis
The molecular formula of “N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” is C20H16N2O5 . The molecular weight is 364.35 . The SMILES string representation of the molecule is COc1cc2CN(C(=O)c2cc1OC)c3ccc(cc3)N4C(=O)C=CC4=O .Chemical Reactions Analysis
“N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide” selectively reacts with thiol compounds to form fluorescent derivatives . The fluorescent intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group .Scientific Research Applications
Protein Fluorescence Labeling
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide: (DPM) is utilized in fluorescence labeling of proteins. This compound reacts with sulfhydryl groups in proteins to form fluorescent derivatives . The fluorescence intensity of the dimethoxyphthalimidyl group is higher than that of the non-substituted phthalimidyl group, making it a valuable tool for studying protein structure and function.
Thiol-Reactive Compound
DPM acts as a thiol-reactive compound. It selectively reacts with thiol compounds, which are often present in biological molecules such as cysteine residues in proteins. This selectivity is useful in bioconjugation chemistry for labeling or modifying biomolecules .
Pre-Column Labeling Reagent in HPLC
The compound is used as a pre-column labeling reagent in High-Performance Liquid Chromatography (HPLC). It helps in the detection and quantification of thiol-containing compounds in complex mixtures, enhancing the sensitivity and specificity of HPLC analyses .
Determination of Thiols in Biological Fluids
DPM can be employed in the determination of thiols in biological fluids. Its selective reactivity towards thiols makes it a suitable reagent for measuring these compounds in various biological samples, which is important for understanding their roles in physiological and pathological processes .
Synthesis of Imidazole Derivatives
While not directly mentioned in the context of DPM, imidazole derivatives, which share a similar core structure, have a wide range of therapeutic potentials. They exhibit antibacterial, antifungal, antiviral, and antitumor activities. This suggests that DPM could potentially be modified to create new imidazole-based compounds with various biological activities .
properties
IUPAC Name |
1-[4-(5,6-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-26-16-9-12-11-21(20(25)15(12)10-17(16)27-2)13-3-5-14(6-4-13)22-18(23)7-8-19(22)24/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCHQGBNSNVWCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CN(C2=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391644 | |
Record name | N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |
CAS RN |
143503-03-1 | |
Record name | N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20391644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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